molecular formula C7H12N2S B1519382 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine CAS No. 933755-68-1

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B1519382
CAS No.: 933755-68-1
M. Wt: 156.25 g/mol
InChI Key: BDXVMDPFRXPRNX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine can be synthesized through several methods, including the cyclization of ethylamine with thiocyanate derivatives under acidic conditions. Another common method involves the reaction of ethyl-1,3-thiazole-4-carboxylate with ammonia in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiazoles.

Scientific Research Applications

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine has found applications in several scientific research areas:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine is similar to other thiazole derivatives, such as 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine and ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. it is unique in its specific structural features and biological activities. These differences can influence its reactivity, potency, and overall utility in various applications.

Properties

IUPAC Name

1-(2-ethyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-7-9-6(4-10-7)5(2)8/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXVMDPFRXPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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